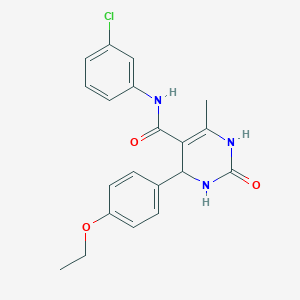
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 864841-86-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a tetrahydropyrimidine core with various substituents, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C20H20ClN3O3
- Molecular Weight : 385.85 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing a pyrimidine nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains and fungi. The specific compound under discussion has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | 66 µM (S. aureus) |
| Other Pyrimidine Derivative | C. albicans | Higher than standard drugs |
Studies have demonstrated that the presence of halogen and ethoxy substituents enhances the antibacterial activity of pyrimidine derivatives. For example, compounds with similar structures have been reported to possess higher antibacterial activity than standard antibiotics such as ciprofloxacin and penicillin .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research has shown that pyrimidine derivatives can inhibit tumor cell growth through various mechanisms, including interference with DNA synthesis and induction of apoptosis.
Case Study: Anticancer Screening
In a study where various pyrimidine derivatives were screened for cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated notable activity with an IC50 value indicating effective inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Ethoxy Substituent : Contributes to increased solubility and potential interactions with biological targets.
- Tetrahydropyrimidine Core : Essential for the biological activity observed in related compounds.
Table 2: Summary of Structural Features and Biological Activities
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Increased antibacterial activity |
| Ethoxy Group | Improved solubility and bioavailability |
| Tetrahydropyrimidine Core | Critical for cytotoxic effects |
Additional Pharmacological Activities
Beyond antimicrobial and anticancer effects, pyrimidine derivatives have been reported to exhibit a range of pharmacological activities including:
- Antiviral Activity : Some studies suggest efficacy against viruses such as HIV.
- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.
科学研究应用
Antiinflammatory Activity
Dihydropyrimidines have been investigated for their anti-inflammatory properties. For instance, compounds similar to N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated effectiveness in reducing inflammation in animal models. Studies indicate that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity, making these compounds potential candidates for developing new anti-inflammatory drugs .
Antihypertensive Effects
Research has shown that certain dihydropyrimidines exhibit antihypertensive properties. In studies where various derivatives were synthesized and tested, compounds with para-substituted phenyl groups were found to be particularly effective in lowering blood pressure. The structure-activity relationship (SAR) indicates that electron-donating groups enhance this activity .
Anticonvulsant Properties
The anticonvulsant activity of dihydropyrimidines has also been explored extensively. Compounds similar to this compound have been evaluated using the maximal electroshock seizure (MES) method in animal models. Results suggest that specific structural modifications can significantly increase anticonvulsant efficacy .
Synthesis and Green Chemistry Approaches
The synthesis of this compound has been approached through various methods that align with green chemistry principles. Techniques such as microwave-assisted synthesis and mechanochemical methods have been reported to yield high purity and efficiency while minimizing environmental impact .
Table 1: Summary of Biological Activities
属性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-27-16-9-7-13(8-10-16)18-17(12(2)22-20(26)24-18)19(25)23-15-6-4-5-14(21)11-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASCHKZPMESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













